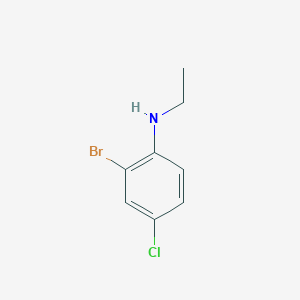

2-bromo-4-chloro-N-ethylaniline

Description

Contextual Significance of Halogenated N-Ethylaniline Derivatives in Contemporary Chemical Research

Halogenated N-alkylaniline derivatives, including N-ethylated variants, are of considerable importance in modern chemical research. Their significance stems primarily from their role as versatile synthetic intermediates. The presence of halogen atoms on the aniline (B41778) ring provides reactive handles for a variety of transformations, such as cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents.

The strategic placement of halogens influences the regioselectivity of subsequent reactions, a critical aspect of complex molecule synthesis. Research has demonstrated that the reactivity of N,N-dialkylaniline N-oxides allows for practical access to electron-rich aryl halides, enabling the selective ortho-chlorination or para-bromination of N,N-dialkylanilines. nih.gov This control is fundamental for generating a diverse array of specifically halogenated anilines. nih.gov Furthermore, these compounds are foundational in the synthesis of atropisomers, which are stereoisomers arising from hindered rotation around a single bond. acs.org These chiral molecules are of high interest due to their prevalence in natural products, synthetic drugs, chiral ligands, and advanced materials. acs.org

Overview of Scholarly Research Trajectories Pertaining to 2-Bromo-4-chloro-N-ethylaniline and its Analogues

Scholarly research involving this compound and its analogues primarily focuses on their synthesis and application as building blocks in organic chemistry. A central research trajectory is the development and optimization of synthetic methodologies. For instance, multi-step synthesis procedures starting from aniline are common, involving controlled halogenation and subsequent N-alkylation to achieve the desired substitution pattern. researchgate.net The synthesis of related compounds, such as 4-bromo-2-chloroaniline (B1269894), has been documented in detail, outlining steps like protection of the amine group, electrophilic aromatic substitution for halogen introduction, and final deprotection. researchgate.net

Another significant area of investigation is the compound's chemical reactivity. Research explores its participation in various reactions, including:

Substitution Reactions: Where the bromine or chlorine atoms are displaced by other functional groups.

Coupling Reactions: For the formation of more complex molecular architectures.

Oxidation and Reduction: Targeting the amine group to form different nitrogen-containing functionalities.

Recent advanced research has explored the use of halogenated aniline derivatives in photoredox-catalyzed reactions. For example, studies on the dynamic kinetic asymmetric transformation of related C–N atropoisomers show how substitutions on the aryl ring, including bromo and chloro groups, influence the stereochemical outcome of the reaction. acs.org This line of research is crucial for the asymmetric synthesis of complex chiral molecules. acs.org Additionally, fundamental studies on the solid-state structure of analogues like 4-bromo-2-chloroaniline, using techniques such as single-crystal X-ray diffraction, provide insights into their molecular geometry and intermolecular interactions, such as hydrogen bonding. researchgate.net

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Research Focus |

|---|---|---|---|

| 2-Bromo-4-chloro-N-methylaniline | C₇H₇BrClN | 220.49 | Synthetic intermediate, structural analogue studies. nih.gov |

| 2-Bromo-4-chloroaniline (B1265534) | C₆H₅BrClN | 206.47 | Precursor for N-alkylation, spectral and physical property analysis. nih.govnist.gov |

| 4-Bromo-2-chloroaniline | C₆H₅BrClN | 206.47 | Multi-step synthesis, reaction mechanism studies, crystal structure analysis. researchgate.netresearchgate.net |

| 2-Bromo-4-ethylaniline | C₈H₁₀BrN | 200.08 | Study of electronic and steric effects of different substituents. nih.gov |

| 2-Bromo-4-chloro-6-ethylaniline | C₈H₉BrClN | 234.52 | Intermediate in synthetic chemistry. nih.gov |

Scope and Research Objectives for the Academic Investigation of this compound

The academic investigation of this compound is typically driven by a set of well-defined research objectives aimed at leveraging its unique chemical structure. A primary goal is its utilization as a scaffold for the synthesis of novel, high-value organic compounds. Researchers often aim to develop efficient and regioselective synthetic routes to the molecule itself and then use it as a starting material.

Key research objectives include:

Developing Synthetic Protocols: A core objective is to establish robust and high-yield methods for the synthesis of this compound and its derivatives. This involves exploring different reagents and reaction conditions for the halogenation and N-ethylation steps. researchgate.net

Exploring Chemical Reactivity: A significant portion of research is dedicated to systematically studying the compound's reactivity. This includes investigating its behavior in various organic reactions to understand how the interplay of the bromo, chloro, and N-ethyl groups directs chemical outcomes. This knowledge is essential for its application as a versatile building block.

Synthesis of Target Molecules: A major focus is using this compound as an intermediate in the multi-step synthesis of more complex target molecules. These targets often include dyes, pigments, and compounds with potential biological activity, where the specific substitution pattern of the aniline is a crucial design element.

Structure-Property Relationship Studies: Researchers investigate how the specific arrangement of substituents in this compound and its analogues influences their physical and chemical properties. This includes studying the steric and electronic effects on reaction rates and selectivity, as seen in research on atropisomers. acs.org

Precursor-Based Synthetic Strategies for this compound

Precursor-based strategies involve the sequential introduction of the required functional groups onto an aniline or chloroaniline starting material. These multi-step approaches allow for controlled synthesis and purification of intermediates.

Multi-Step Synthesis from Aniline Precursors (e.g., Nitration, Reduction, Halogenation, Ethylation)

A classical approach to substituted anilines involves a sequence of electrophilic aromatic substitution and functional group manipulations. While a specific multi-step synthesis for this compound is not extensively detailed in the reviewed literature, a general pathway can be constructed based on established organic chemistry principles. A plausible synthetic sequence could commence with the nitration of a suitable aniline precursor, followed by reduction of the nitro group to an amine, subsequent halogenation steps (bromination and chlorination), and concluding with N-ethylation.

A similar multi-step synthesis has been described for the preparation of 2-chloro-4-bromoaniline from nitrobenzene. This process involves the reduction of nitrobenzene to aniline, followed by acetylation to form acetanilide. The acetanilide is then brominated to yield p-bromoacetanilide, which is subsequently chlorinated to afford 2-chloro-4-bromoacetanilide. The final step involves the hydrolysis of the acetamido group to give 2-chloro-4-bromoaniline. This foundational scheme can be adapted by incorporating an N-ethylation step to arrive at the target molecule.

Regioselective Bromination of Chloroaniline Derivatives

A more direct precursor-based approach involves the regioselective bromination of a chloroaniline derivative. The synthesis of 2-bromo-4-chloroaniline can be achieved by the electrophilic bromination of 4-chloroaniline (B138754). chemicalbook.com The directing effects of the amino group (ortho-, para-directing) and the chloro group (ortho-, para-directing) guide the incoming electrophile. In the case of 4-chloroaniline, the amino group's strong activating effect directs the bromine to the ortho position, yielding 2-bromo-4-chloroaniline.

Various brominating agents can be employed for this transformation. N-Bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride is a common reagent for this purpose. chemicalbook.com The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

| Starting Material | Reagent | Product | Reference |

| 4-Chloroaniline | N-Bromosuccinimide | 2-Bromo-4-chloroaniline | chemicalbook.com |

This intermediate, 2-bromo-4-chloroaniline, can then be subjected to N-ethylation to yield the final product.

Reductive Amination and Alkylation Pathways for N-Ethylation

The final step in many precursor-based syntheses of this compound is the introduction of the ethyl group onto the nitrogen atom of 2-bromo-4-chloroaniline. This can be accomplished through several methods, with reductive amination being a prominent one.

Reductive amination involves the reaction of the primary amine, 2-bromo-4-chloroaniline, with an aldehyde, in this case, acetaldehyde (B116499), in the presence of a reducing agent. This one-pot reaction proceeds through the formation of an intermediate imine, which is then reduced to the corresponding secondary amine. Various reducing agents can be utilized, including sodium borohydride (B1222165) and catalytic hydrogenation. This method is a common and practical approach for the preparation of secondary and tertiary amines. researchgate.net

Alternatively, direct N-alkylation with an ethylating agent such as ethyl halide (e.g., ethyl bromide or ethyl iodide) can be performed. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

| Precursor | Reagent(s) | Method | Product |

| 2-Bromo-4-chloroaniline | Acetaldehyde, Reducing Agent | Reductive Amination | This compound |

| 2-Bromo-4-chloroaniline | Ethyl halide, Base | N-Alkylation | This compound |

Direct Halogenation Approaches for N-Ethylaniline Scaffolds

Direct halogenation strategies aim to introduce the bromine and chlorine atoms onto an N-ethylaniline scaffold in a controlled manner. These methods can be more atom-economical but often require careful control of reaction conditions to achieve the desired regioselectivity.

Selective Electrophilic Halogenation Protocols

The direct electrophilic halogenation of N-ethylaniline presents a challenge in achieving the specific 2-bromo-4-chloro substitution pattern due to the strong activating and ortho-, para-directing nature of the N-ethylamino group. Uncontrolled halogenation of anilines often leads to a mixture of mono-, di-, and tri-substituted products.

However, regioselective halogenation of unprotected anilines can be achieved under specific conditions. For instance, copper(II) halides in ionic liquids have been used for the para-selective chlorination and bromination of anilines. nih.govbeilstein-journals.org While this method primarily yields para-substituted products, it demonstrates the potential for controlling regioselectivity in aniline halogenation. The reaction conditions, such as the choice of solvent and catalyst, play a crucial role in directing the halogenation. nih.govbeilstein-journals.org

Further developments in this area include palladium-catalyzed meta-C–H bromination of aniline derivatives, which overcomes the inherent ortho/para selectivity of classical electrophilic bromination. nih.gov While this is for meta-substitution, it highlights the ongoing research into controlling the regioselectivity of aniline halogenation.

Halogenation of N,N-Dialkylaniline N-Oxides and Mechanistic Considerations

A powerful method for achieving regioselective halogenation of N,N-dialkylanilines involves the temporary oxidation of the nitrogen atom to form an N-oxide. This approach allows for practical and convenient access to electron-rich aryl halides. nsf.gov The N,N-dialkylaniline N-oxide can then be treated with thionyl halides to achieve selective halogenation.

This method offers a complementary set of reaction protocols for selective para-bromination or ortho-chlorination of N,N-dialkylanilines with yields of up to 69%. nsf.gov Treatment of N,N-dialkylaniline N-oxides with thionyl bromide typically results in exclusive para-bromination, while thionyl chloride predominantly yields the ortho-chloro isomer. nsf.gov

The mechanism of these reactions is still under investigation, but the special reactivity of the N-oxide intermediate allows for efficient and controlled halogenation of the aromatic ring without the need for external activation of halogen sources or Lewis acids. nsf.gov The elevated reactivity of aniline N-oxides facilitates these transformations at low temperatures, making the reactions suitable for sensitive substrates. nsf.gov

This methodology could be adapted for the synthesis of this compound by starting with 4-chloro-N-ethylaniline, converting it to the corresponding N-oxide, and then performing a regioselective bromination at the ortho position.

| Starting Material | Reagent 1 | Reagent 2 | Key Feature |

| N,N-Dialkylaniline | Oxidizing Agent | Thionyl Bromide | Selective para-bromination |

| N,N-Dialkylaniline | Oxidizing Agent | Thionyl Chloride | Selective ortho-chlorination |

An in-depth examination of the synthetic methodologies for this compound reveals a landscape of controlled chemical reactions and purification strategies. The successful synthesis of this specific halogenated aniline hinges on the careful manipulation of reaction conditions and the use of catalytic systems to ensure high yield and regioselectivity. Furthermore, advanced isolation techniques are crucial for obtaining the compound in high purity.

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrClN |

|---|---|

Molecular Weight |

234.52 g/mol |

IUPAC Name |

2-bromo-4-chloro-N-ethylaniline |

InChI |

InChI=1S/C8H9BrClN/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,11H,2H2,1H3 |

InChI Key |

GRUVNKZIUFXTCX-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=C(C=C1)Cl)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Bromo 4 Chloro N Ethylaniline

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Core

The halogen substituents on the aromatic ring of 2-bromo-4-chloro-N-ethylaniline are susceptible to nucleophilic substitution reactions , where they can be replaced by other nucleophiles. The reactivity of the halogens is influenced by their position on the ring and the reaction conditions employed. For instance, reagents like sodium hydroxide (B78521) or potassium tert-butoxide can be used to displace the bromine or chlorine atoms.

The aromatic ring itself can undergo electrophilic aromatic substitution , although the electron-withdrawing nature of the halogen atoms and the deactivating effect of the N-ethylamino group (under acidic conditions) can make these reactions challenging. The directing effects of the substituents play a crucial role in determining the position of substitution.

Oxidation and Reduction Chemistry of the this compound Moiety

The N-ethylamino group is the primary site for oxidation and reduction reactions . Oxidation can lead to the formation of nitroso or nitro derivatives. Conversely, the aromatic nitro group in related compounds can be reduced to an amino group. The choice of oxidizing or reducing agents determines the final product. Common oxidizing agents include potassium permanganate (B83412) and hydrogen peroxide, while reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can be employed.

Cross-Coupling Reactions Involving this compound

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki, Sonogashira, Buchwald-Hartwig Couplings)

Suzuki Coupling: This reaction involves the coupling of the aryl halide (this compound) with an organoboron reagent, such as a boronic acid, in the presence of a palladium catalyst and a base. nih.govnih.gov This method is widely used to form biaryl compounds. nih.gov The reactivity difference between the bromine and chlorine atoms can sometimes allow for selective coupling at the more reactive C-Br bond. libretexts.org

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org It is a reliable method for the synthesis of arylalkynes. libretexts.org The reaction is typically carried out under mild conditions. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgresearchgate.net This reaction is highly versatile and allows for the synthesis of a wide range of substituted anilines. wikipedia.orgbeilstein-journals.org The choice of phosphine (B1218219) ligand is crucial for the success of the reaction. beilstein-journals.org

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki Coupling | Aryl halide, Organoboron reagent | Palladium catalyst, Base | Biaryl |

| Sonogashira Coupling | Aryl halide, Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Arylalkyne |

| Buchwald-Hartwig Amination | Aryl halide, Amine | Palladium catalyst, Phosphine ligand, Base | Substituted Aniline (B41778) |

Investigation of Diverse Coupling Partners and Substrate Scope

The versatility of these cross-coupling reactions has been demonstrated with a wide array of coupling partners. In Suzuki reactions, various substituted phenylboronic acids have been successfully coupled with similar bromo-chloro-substituted aromatic compounds. nih.gov The Sonogashira reaction has been shown to be effective with a range of terminal alkynes. organic-chemistry.org The Buchwald-Hartwig amination accommodates a broad scope of primary and secondary amines. wikipedia.orgnih.gov The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, are optimized to achieve high yields and selectivity for the desired products. beilstein-journals.orgbeilstein-journals.org

Derivatization Strategies for the Amine Functional Group

The N-ethylamino group in this compound can be readily derivatized through various reactions. learncbse.in

Alkylation: Further alkylation can occur at the nitrogen atom. researchgate.net

Acylation: Reaction with acylating agents like benzoyl chloride leads to the formation of amides. learncbse.in

Diazotization: Primary aromatic amines can react with nitrous acid to form diazonium salts, which are versatile intermediates for introducing a variety of functional groups. learncbse.in

| Derivatization Reaction | Reagent | Functional Group Formed |

| Alkylation | Alkyl halide | Tertiary amine |

| Acylation | Acyl chloride/anhydride | Amide |

| Diazotization | Nitrous acid | Diazonium salt |

Exploration of Cyclization and Rearrangement Reactions

The structure of this compound makes it a potential precursor for the synthesis of heterocyclic compounds through cyclization reactions. For instance, substituted anilines are key starting materials for the synthesis of benzimidazoles, which can be formed by condensation with carboxylic acids or their derivatives. nih.gov The presence of the ortho-bromo substituent could potentially be exploited in intramolecular cyclization reactions to form novel ring systems.

Advanced Spectroscopic and Chromatographic Characterization of this compound

The synthesis of related compounds, such as 2-bromo-4-chloro-N-tosylaniline, has been described, which suggests that N-substituted derivatives of 2-bromo-4-chloroaniline (B1265534) are utilized in chemical research. sigmaaldrich.com However, the specific analytical data required to construct a detailed profile for this compound remains unpublished or inaccessible.

For reference, the characterization of the precursor, 2-bromo-4-chloroaniline , is well-documented. nih.govnist.gov This includes data from various analytical techniques:

Vibrational Spectroscopy : Infrared (IR) and Raman spectra for 2-bromo-4-chloroaniline are available, providing information on the vibrational modes of its functional groups and aromatic ring structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR data for 2-bromo-4-chloroaniline have been recorded, allowing for the assignment of protons and carbons in its molecular structure. nih.govrsc.org

Mass Spectrometry : Mass spectrometry data, including GC-MS, has been used to determine the molecular weight and fragmentation pattern of 2-bromo-4-chloroaniline. nih.govnist.gov

The ethyl group in This compound would introduce characteristic signals in its spectra, distinguishing it from its primary amine precursor. Specifically, in the ¹H NMR spectrum, one would expect to observe a quartet and a triplet corresponding to the methylene (B1212753) (-CH2-) and methyl (-CH3) protons of the ethyl group, respectively. In the ¹³C NMR spectrum, two additional signals for the ethyl carbons would be present. The IR spectrum would show C-H stretching and bending vibrations for the ethyl group, and the high-resolution mass would confirm the addition of a C2H5 group to the molecular formula.

Without access to experimental data for this compound, a detailed analysis as per the requested outline cannot be provided at this time. Further research or de novo synthesis and characterization would be required to generate the specific data needed for a comprehensive report.

Advanced Spectroscopic and Chromatographic Characterization of 2 Bromo 4 Chloro N Ethylaniline

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity of 2-bromo-4-chloro-N-ethylaniline and for its quantitative determination in various matrices. The method's high resolution, sensitivity, and precision make it ideal for separating the main compound from potential impurities, which may include starting materials, by-products from synthesis, or degradation products.

A typical reversed-phase HPLC (RP-HPLC) method is employed for this analysis, leveraging a non-polar stationary phase with a polar mobile phase. The separation is primarily driven by the hydrophobic interactions between the analyte and the stationary phase.

Typical Chromatographic Conditions:

A standard method for the analysis of this compound would involve the following parameters, derived from established methods for similar halogenated aromatic amines researchgate.netsielc.comrsc.org:

| Parameter | Value |

| HPLC System | Quaternary Gradient HPLC with UV-Vis Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Under these conditions, this compound is well-retained and elutes as a sharp, symmetrical peak, allowing for accurate quantification. Purity assessment is conducted by analyzing the chromatogram for any additional peaks. The area of each impurity peak is calculated as a percentage of the total peak area to determine the purity level. For quantitative analysis, a calibration curve is constructed using standard solutions of known concentrations.

Example of Purity Data:

The following table illustrates a hypothetical purity analysis of a production batch of this compound.

| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |

| 1 | 3.2 | 15,234 | 0.35 | Unknown Impurity |

| 2 | 4.5 | 4,325,987 | 99.50 | This compound |

| 3 | 5.8 | 6,512 | 0.15 | Unknown Impurity |

This data indicates a purity of 99.50% for the main compound, with two minor impurities detected.

Development and Validation of Novel Analytical Methods for this compound

The development and validation of new analytical methods are crucial for ensuring that the analysis of this compound is reliable, accurate, and reproducible, especially when dealing with new formulations or challenging sample matrices. The validation process is conducted according to the International Council for Harmonisation (ICH) guidelines actascientific.comijpsjournal.com.

Method Development:

The primary goal of method development is to achieve a robust separation of the analyte from all potential impurities with good peak shape and a reasonable run time. This involves optimizing several parameters:

Column Selection: Columns with different stationary phases (e.g., C8, Phenyl-Hexyl) can be tested to evaluate changes in selectivity.

Mobile Phase Composition: The ratio of organic solvent (acetonitrile or methanol) to aqueous buffer is adjusted to optimize retention time and resolution rsc.org.

pH of Mobile Phase: For ionizable compounds, adjusting the pH of the buffer can significantly impact retention and peak shape.

Detection Wavelength: A photodiode array (PDA) detector can be used to scan across a range of wavelengths to find the absorbance maximum, thereby maximizing sensitivity.

Method Validation:

Once a method is developed, it must be rigorously validated to demonstrate its suitability for the intended purpose. The key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) nih.govyoutube.comchromatographyonline.com.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo chromatogram.

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations are prepared, and the peak area response is plotted against concentration.

| Concentration (µg/mL) | Peak Area |

| 10 | 85,432 |

| 25 | 212,567 |

| 50 | 428,901 |

| 75 | 645,334 |

| 100 | 859,123 |

| Correlation Coefficient (R²) | 0.9998 |

The high correlation coefficient (typically >0.999) over a defined range (e.g., 10-100 µg/mL) confirms the method's linearity rsc.orgchromatographyonline.com.

Accuracy: The accuracy of the method is determined by recovery studies. A known amount of the analyte is spiked into a blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage of recovery is then calculated.

| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 40 | 39.8 | 99.5% |

| 100% | 50 | 50.3 | 100.6% |

| 120% | 60 | 59.5 | 99.2% |

Acceptable recovery is typically within 98-102% rsc.orgoup.com.

Precision: Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Repeatability: Multiple injections of the same sample are performed on the same day.

Intermediate Precision: The analysis is repeated on different days by different analysts.

The precision is expressed as the Relative Standard Deviation (%RSD).

| Precision Type | n | Mean Peak Area | %RSD |

| Repeatability | 6 | 429,150 | 0.45% |

| Intermediate Precision | 6 | 431,020 | 0.88% |

A %RSD of less than 2% is generally considered acceptable rsc.orgoup.com.

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest concentration of analyte that can be detected but not necessarily quantified, while LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ chromatographyonline.com.

LOD: 0.5 µg/mL

LOQ: 1.5 µg/mL

The successful development and validation of an HPLC method provide a reliable tool for the quality control and quantitative analysis of this compound, ensuring its consistency and integrity.

Computational Chemistry and Theoretical Investigations of 2 Bromo 4 Chloro N Ethylaniline

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and its fundamental electronic properties. A common and reliable method for this is the B3LYP functional combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

These calculations solve the Schrödinger equation for the molecule, yielding the minimum energy conformation. The output provides precise data on bond lengths, bond angles, and dihedral angles. For 2-bromo-4-chloro-N-ethylaniline, the calculations would reveal how the electronic and steric effects of the bromine, chlorine, and N-ethyl substituents distort the geometry from that of a simple benzene (B151609) or aniline (B41778) molecule. The electron-withdrawing nature of the halogens and the electron-donating, sterically bulky N-ethyl group create a complex interplay that defines the final structure.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: The following table is illustrative, showing the types of parameters calculated. Exact values require specific software and calculation.)

| Parameter | Bond/Angle | Description |

|---|---|---|

| Bond Lengths (Å) | C-Br | The length of the covalent bond between a carbon atom of the benzene ring and the bromine atom. |

| C-Cl | The length of the covalent bond between a carbon atom of the benzene ring and the chlorine atom. | |

| C-N | The length of the covalent bond between a carbon atom of the benzene ring and the nitrogen atom of the ethylamine (B1201723) group. | |

| N-C (ethyl) | The length of the covalent bond between the nitrogen atom and the adjacent carbon of the ethyl group. | |

| C-C (ring) | The various carbon-carbon bond lengths within the aromatic ring, which may deviate slightly from the standard 1.39 Å of benzene due to substituent effects. | |

| **Bond Angles (°) ** | C-C-Br | The angle formed by two adjacent ring carbons and the bromine atom. |

| C-C-Cl | The angle formed by two adjacent ring carbons and the chlorine atom. | |

| C-C-N | The angle formed by two adjacent ring carbons and the nitrogen atom. |

The electronic structure calculations also determine the distribution of electrons throughout the molecule, which is key to understanding its properties.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net

HOMO: This orbital is the outermost orbital containing electrons. Its energy level (E_HOMO) is related to the molecule's ability to donate electrons (nucleophilicity). A higher E_HOMO suggests a better electron donor.

LUMO: This is the innermost orbital that is empty of electrons. Its energy level (E_LUMO) is related to the molecule's ability to accept electrons (electrophilicity). A lower E_LUMO indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

For this compound, the electron-donating N-ethyl group would be expected to raise the energy of the HOMO, while the electron-withdrawing halogens would lower the energy of both orbitals, particularly the LUMO. The precise energy gap dictates the molecule's reactivity profile. Theoretical calculations can pinpoint the location of these orbitals; the HOMO is likely to be concentrated around the electron-rich aniline nitrogen and the aromatic ring, while the LUMO may have significant contributions from the carbon atoms bonded to the electronegative halogen atoms.

Table 2: Illustrative Frontier Molecular Orbital Parameters

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Influences the ability to donate electrons in reactions. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Influences the ability to accept electrons; indicates sites for nucleophilic attack. |

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution Studies

A Molecular Electrostatic Potential (MESP) map is a color-coded, three-dimensional visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are typically associated with lone pairs on electronegative atoms (like nitrogen) and are the most likely sites for electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These are the most likely sites for nucleophilic attack.

Green/Yellow Regions: Represent areas of near-zero or neutral potential.

For this compound, the MESP map would likely show a region of strong negative potential (red) around the nitrogen atom due to its lone pair of electrons. Regions of positive potential (blue) might be found near the hydrogen atoms of the amine group and potentially a region of weaker positive potential (a "sigma-hole") on the halogen atoms, particularly the bromine. This mapping helps to visually confirm the molecule's reactive sites for both electrophiles and nucleophiles.

Calculation of Reactivity Descriptors

From the computed HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. dergipark.org.tr These descriptors provide a more detailed picture of reactivity than the HOMO-LUMO gap alone.

Ionization Energy (I): The energy required to remove an electron. It is approximated as I ≈ -E_HOMO .

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -E_LUMO .

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2 .

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2 . Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Nucleophilicity Index (N): A measure of the nucleophilic character of a molecule.

These calculations allow for a quantitative comparison of the reactivity of this compound with other related compounds.

Table 3: Global Reactivity Descriptors (Note: This table defines the descriptors and their relevance. Specific values are dependent on the computational method.)

| Descriptor | Formula | Significance for Reactivity |

|---|---|---|

| Ionization Energy | I ≈ -E_HOMO | Energy needed to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity | A ≈ -E_LUMO | Energy released upon gaining an electron; indicates susceptibility to reduction. |

| Electronegativity | χ = (I + A) / 2 | Measures the overall electron-attracting power of the molecule. |

| Chemical Hardness | η = (I - A) / 2 | Measures resistance to deformation of the electron cloud; correlates with the HOMO-LUMO gap. |

| Chemical Softness | S = 1 / (2η) | The reciprocal of hardness; "soft" molecules are generally more reactive. |

Theoretical Simulations of Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry can simulate the entire course of a chemical reaction. This involves identifying the reactants, products, and, most importantly, the high-energy transition state that connects them. By calculating the energy of the transition state, chemists can determine the activation energy of the reaction, which governs the reaction rate.

For this compound, which can undergo reactions like nucleophilic substitution, oxidation, or coupling, these simulations are critical. For example, in a nucleophilic aromatic substitution reaction, theoretical calculations could determine whether it is more energetically favorable for a nucleophile to attack and replace the bromine at the 2-position or the chlorine at the 4-position. The simulation would map out the potential energy surface for both pathways, revealing the respective transition state structures and activation barriers, thereby predicting the reaction's regioselectivity. Such studies provide a level of mechanistic detail that is often difficult to obtain through experimental means alone.

Applications of 2 Bromo 4 Chloro N Ethylaniline in Advanced Organic Synthesis and Materials Science

Role as an Intermediate in the Synthesis of Complex Organic Molecules

2-Bromo-4-chloro-N-ethylaniline serves as a crucial intermediate in the multi-step synthesis of elaborate organic molecules. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The bromo and chloro substituents, being good leaving groups, can participate in various cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. The secondary amine functionality can be acylated, alkylated, or used in cyclization reactions to construct heterocyclic systems.

The synthesis of such intermediates often begins with simpler aniline (B41778) derivatives. chemicalbook.com For instance, the preparation of related compounds like 2-bromo-4-chloroaniline (B1265534) can be achieved by the bromination of 4-chloroaniline (B138754). chemicalbook.com A multi-step synthesis to produce 4-bromo-2-chloroaniline (B1269894) from aniline has also been detailed, illustrating the typical transformations these compounds undergo. researchgate.net The N-ethyl group in this compound can be introduced through the reaction of the corresponding aniline with an ethylating agent. google.com

The strategic placement of the halogen atoms and the N-ethyl group on the aniline ring influences the regioselectivity of subsequent reactions, making it a versatile scaffold for building molecular complexity. This controlled reactivity is essential in the synthesis of pharmaceuticals and other fine chemicals where precise molecular architecture is paramount for biological activity or material function.

Utility in the Development of Agrochemicals and Crop Protection Agents

Halogenated compounds have seen a significant expansion in their use in agrochemical research and development over the past three decades. nih.gov The introduction of halogens into active ingredients is a key strategy for developing modern agrochemicals with enhanced efficacy and specific properties. nih.gov Bromoaniline derivatives, in particular, are valuable intermediates in the preparation of active compounds for crop protection. justia.com

Precursor for Specialty Chemicals and Functional Materials (e.g., Dyes, Polymers)

Aniline derivatives have historically been fundamental in the synthesis of dyes, and this compound is a potential precursor for a range of specialty colorants. The amino group can be diazotized and coupled with various aromatic compounds to produce azo dyes. The specific halogen substituents on the aromatic ring can modulate the color, lightfastness, and other properties of the resulting dye. For example, bromo-nitroaniline derivatives are known intermediates in dye synthesis. google.com Furthermore, related compounds like 4-bromo-N-methyl-1,9-anthrapyridone have been used to create solvent dyes. scispace.com

In the realm of materials science, halogenated anilines are used to synthesize functional materials with specific optical or electronic properties. A notable example is the synthesis of 4-bromo-4'-chloro benzylidene aniline, a third-order nonlinear optical material, created through the condensation of p-bromoaniline and p-chlorobenzaldehyde. researchgate.net This highlights the potential of using building blocks like this compound to construct materials for advanced applications.

Design and Synthesis of Novel Scaffolds with Potential for Chemical Innovation

The unique substitution pattern of this compound makes it an attractive starting material for the design and synthesis of novel molecular scaffolds. These scaffolds can serve as the core structures for new classes of compounds with potential applications in medicinal chemistry and materials science. The ability to selectively manipulate the different reactive sites on the molecule allows for the generation of diverse and complex molecular architectures.

A recent study on the synthesis of atropisomers with chiral C-N bonds utilized a 2-bromo-6-ethyl-substituted substrate, demonstrating the utility of such halogenated anilines in creating stereochemically complex molecules. acs.org The development of methods for the controlled halogenation of anilines further expands the toolbox for creating novel building blocks. acs.org The synthesis of new chemical entities often relies on the availability of versatile intermediates like this compound, which provide a foundation for exploring new areas of chemical space.

Chemical Compound Data

Environmental Chemistry and Degradation Studies of 2 Bromo 4 Chloro N Ethylaniline

Methodologies for Predicting Environmental Fate in Various Media

Predicting the environmental fate of 2-bromo-4-chloro-N-ethylaniline, in the absence of direct empirical data, relies on a variety of modeling and estimation techniques. These methodologies utilize the chemical's physical and chemical properties to forecast its distribution and persistence in the environment.

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models are computational tools that correlate the structural properties of a chemical with its environmental behavior. For substituted anilines and phenols, QSAR models have been developed to predict properties like soil sorption coefficients (logKoc) and biodegradability. nih.govnih.gov These models often use descriptors such as the n-octanol/water partition coefficient (logKow), molecular connectivity indices, and quantum chemical parameters. nih.gov Hydrophobicity, represented by logKow, is a crucial parameter in determining toxicity, while electronic and steric properties are more influential in predicting biodegradation. nih.gov

Multimedia Environmental Fate Models:

These models, such as the ChemCAN model, simulate the distribution of a chemical across different environmental compartments (air, water, soil, sediment). nih.gov They integrate data on chemical properties, emissions, and landscape parameters to predict where a chemical is likely to accumulate. nih.govrsc.orgrsc.org The reliability of these models is enhanced by using region-specific landscape parameters. nih.gov For a compound like this compound, these models can provide an estimate of its likely environmental concentrations in various media.

EPI Suite™ (Estimation Programs Interface):

Developed by the U.S. Environmental Protection Agency (EPA), EPI Suite™ is a widely used set of physical/chemical property and environmental fate estimation programs. While a specific prediction for this compound is not publicly available, this tool could be used to estimate properties like boiling point, vapor pressure, water solubility, logKow, and biodegradation potential based on its chemical structure.

The following table illustrates the types of data used in these predictive models, with hypothetical values for this compound based on related compounds.

| Parameter | Predicted Value/Range (Hypothetical) | Significance for Environmental Fate Prediction |

| Molecular Weight | 248.54 g/mol | Influences transport and diffusion. |

| logKow | 3.5 - 4.5 | Indicates potential for bioaccumulation and sorption to organic matter. |

| Water Solubility | Low | Affects mobility in aquatic systems. |

| Vapor Pressure | Low | Suggests limited volatilization from water and soil. |

| Henry's Law Constant | Low | Indicates partitioning from water to air is not a major fate process. |

Investigation of Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis, Oxidation)

Abiotic degradation processes are crucial in determining the environmental persistence of organic compounds. For this compound, photolysis, hydrolysis, and oxidation are the primary abiotic pathways to consider.

Photolysis:

Photolysis, or degradation by sunlight, can be a significant removal mechanism for some aromatic amines. nih.gov Chloroanilines, for instance, have been shown to undergo rapid degradation in the presence of light, with measured half-lives ranging from 2 to 7 hours in water. who.int The presence of chromophores in the aniline (B41778) structure allows for the absorption of light, which can lead to the cleavage of chemical bonds. nih.gov The rate of photolysis is influenced by factors such as water depth, turbidity, and the presence of photosensitizing agents. For this compound, direct photolysis in surface waters is expected to be a relevant degradation pathway. The kinetics of photocatalytic degradation of aniline and its chloro-derivatives often follow a pseudo-first-order reaction. mdpi.comresearchgate.net

Hydrolysis:

Hydrolysis is the breakdown of a chemical by reaction with water. For many halogenated aromatic compounds, hydrolysis is a slow process under typical environmental pH and temperature conditions. Studies on N-acetyl-L-lysine anilides have shown that the rate of hydrolysis is influenced by substituents on the aniline ring. nih.gov However, for a stable compound like this compound, significant hydrolysis is not anticipated to be a major degradation pathway.

Oxidation:

Chemical oxidation in the environment can be initiated by reactive species such as hydroxyl radicals (•OH). openaccessjournals.com In the atmosphere, the reaction with photochemically produced hydroxyl radicals is a primary degradation pathway for many organic compounds. In aqueous environments, oxidation can also occur. The oxidation of aniline and its derivatives can lead to the formation of various products, including polymers like polyaniline and smaller molecules. researchgate.net The N-ethyl group in this compound may also be susceptible to oxidation. nih.govmdpi.com

The following table summarizes the expected importance of these abiotic degradation pathways for this compound.

| Degradation Pathway | Expected Significance in the Environment | Influencing Factors |

| Photolysis | High in sunlit surface waters | Light intensity, water clarity, presence of sensitizers |

| Hydrolysis | Low | pH, temperature |

| Oxidation | Moderate in air and water | Concentration of oxidants (e.g., •OH) |

Assessment of Environmental Persistence and Transformation Products

The environmental persistence of a chemical is its ability to remain in the environment without being degraded. Halogenated anilines can be persistent in the environment, particularly in soil and sediment where they can bind strongly to organic matter. epa.gov

Persistence:

The persistence of chloroanilines in the environment is variable. For example, the half-life of 4-chloroaniline (B138754) has been estimated to range from 0.3 to 3 days in rivers, but up to 300 days in groundwater, where microbial activity and sunlight are limited. epa.gov Similarly, bromoanilines are considered to be toxic to aquatic life and may cause long-term adverse effects in marine environments. ketonepharma.com Given its structure, this compound is expected to exhibit moderate to high persistence, especially in anaerobic environments like sediments.

Transformation Products:

The degradation of a parent compound can lead to the formation of transformation products, which may themselves be of environmental concern. usgs.govresearchgate.netmdpi.comnih.gov The degradation of pesticides, for example, often results in the formation of aniline derivatives that can be more persistent or toxic than the original compound. crimsonpublishers.com

For this compound, potential transformation products could arise from:

Dehalogenation: The removal of the bromine or chlorine atoms.

N-dealkylation: The removal of the ethyl group to form 2-bromo-4-chloroaniline (B1265534).

Hydroxylation: The addition of a hydroxyl group to the aromatic ring.

Polymerization: The formation of larger molecules through coupling reactions.

Studies on the photocatalytic degradation of aniline and 2-chloroaniline (B154045) have identified products such as aminophenols and benzidine. mdpi.comresearchgate.net The oxidation of N-ethylaniline can produce N-ethylaniline N-oxide and N-methylaniline. nih.gov It is plausible that similar transformation products could be formed from this compound.

The following table lists potential transformation products of this compound.

| Potential Transformation Product | Formation Pathway | Potential Environmental Significance |

| 2-Bromo-4-chloroaniline | N-de-ethylation | May have its own toxicity and persistence profile. |

| 2-Bromo-4-chloro-aminophenols | Hydroxylation | Could be more water-soluble and potentially less bioaccumulative. |

| Halogenated benzidines | Dimerization/Coupling | Benzidines are a class of compounds with known carcinogenicity. |

| Polyaniline-like polymers | Polymerization | May become part of the soil or sediment organic matter. |

Bioaccumulation Potential within Environmental Systems

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. ca.gov The potential for a chemical to bioaccumulate is a key factor in its environmental risk assessment.

LogKow as a Predictor:

The n-octanol/water partition coefficient (logKow) is a widely used indicator of a chemical's potential to bioaccumulate in fatty tissues. ca.gov Chemicals with a high logKow are more lipophilic ("fat-loving") and tend to accumulate in organisms. While a measured logKow for this compound is not available, estimations based on its structure suggest a value in the range of 3.5 to 4.5. This range indicates a significant potential for bioaccumulation.

Bioconcentration Factor (BCF):

The bioconcentration factor (BCF) is a measure of the extent of chemical accumulation in an aquatic organism from water. ca.gov While no specific BCF data exists for this compound, data for related compounds can provide an indication. For example, chloroanilines have been detected in fish. epa.gov It is reasonable to expect that this compound would also bioconcentrate in aquatic organisms.

Trophic Transfer:

Once a chemical has bioaccumulated in an organism, it can be transferred up the food chain to higher trophic levels. This process, known as biomagnification, can lead to very high concentrations of the chemical in top predators. Given its expected lipophilicity, this compound has the potential to biomagnify in aquatic and terrestrial food webs.

The table below summarizes the bioaccumulation potential of this compound.

| Bioaccumulation Parameter | Predicted Level | Implication for Environmental Risk |

| logKow | 3.5 - 4.5 (Estimated) | High potential for partitioning into fatty tissues. |

| Bioconcentration Factor (BCF) | Moderate to High (Predicted) | Likely to accumulate in aquatic organisms from water. |

| Biomagnification Potential | Moderate to High (Predicted) | Potential for increasing concentrations up the food chain. |

Future Research Directions and Emerging Trends for 2 Bromo 4 Chloro N Ethylaniline

The landscape of chemical synthesis is continually evolving, driven by the need for greater efficiency, sustainability, and precision. For a specialized compound like 2-bromo-4-chloro-N-ethylaniline, future research is poised to leverage cutting-edge methodologies and technologies. These advancements aim to refine its synthesis, understand its properties more deeply, and uncover new applications. The following sections outline the key emerging trends and future research directions focused on this specific molecule.

Q & A

Q. How can researchers optimize the synthesis of 2-bromo-4-chloro-N-ethylaniline to improve yield and purity?

Methodological Answer: Synthesis optimization involves selecting precursors (e.g., halogenated anilines) and controlling reaction conditions. For example:

- Halogenation Order: Bromination before chlorination reduces steric hindrance, as bromine’s larger atomic radius can hinder subsequent reactions .

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry: ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ at m/z 248.5) .

- X-ray Crystallography: For unambiguous structural confirmation, single crystals are grown via slow evaporation in ethanol. SHELXL refinement resolves bond angles/lengths (e.g., C-Br: 1.89 Å; C-Cl: 1.74 Å) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and fume hood use are mandatory due to potential skin/eye irritation .

- Storage: Store in amber glass vials at 4°C under inert gas (argon) to prevent degradation .

- Waste Disposal: Neutralize with dilute NaOH before disposal to avoid halogenated byproduct formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

- Data Validation: Use SHELXL’s LSTABS and HKLF 5 commands to detect outliers in diffraction data .

- Twinned Crystals: Apply the TWIN command in SHELXL to model pseudo-merohedral twinning (common in halogenated aromatics) .

- Disorder Modeling: For disordered ethyl groups, refine occupancy ratios using PART and SUMP restraints .

Q. How can this compound be utilized in enzyme inhibition studies?

Methodological Answer:

- Target Selection: Prioritize enzymes with halogen-binding pockets (e.g., cytochrome P450).

- Assay Design:

- Fluorescence Quenching: Monitor tryptophan residue interactions in enzyme active sites .

- IC₅₀ Determination: Use dose-response curves (0.1–100 µM) with Michaelis-Menten kinetics .

- Computational Docking: AutoDock Vina predicts binding poses; validate via mutagenesis (e.g., alanine scanning) .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute:

- MD Simulations: GROMACS models solvation dynamics in water (TIP3P model) to assess conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.